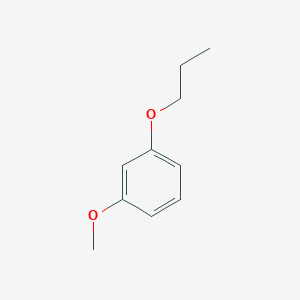

1-Methoxy-3-propoxybenzene

Description

Contextualization within Aromatic Ether Chemistry

1-Methoxy-3-propoxybenzene is a member of the aromatic ether class of organic compounds, which are characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. hoffmanchemicals.com Aromatic ethers are significant structural motifs found in a wide array of natural products, pharmaceuticals, and advanced materials. spectrabase.comunife.it Their synthesis is a fundamental topic in organic chemistry, with classic methods such as the Williamson ether synthesis and the Ullmann condensation being cornerstone reactions. brainly.comnih.gov

The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism, is a versatile route for preparing asymmetrical ethers like this compound. brainly.comgoogle.com For this specific compound, the synthesis would logically proceed from the deprotonation of 3-methoxyphenol (B1666288) to form the corresponding phenoxide, which then acts as a nucleophile, attacking a propyl halide (e.g., propyl bromide). brainly.comchemicalbook.com

Alternatively, the Ullmann condensation offers another pathway, particularly for the formation of diaryl ethers, by using a copper catalyst to couple an aryl halide with an alcohol or phenoxide, often at elevated temperatures. nih.gov Modern advancements in catalysis have also introduced palladium- and nickel-catalyzed cross-coupling reactions, which can form C–O bonds under milder conditions and have expanded the toolkit for synthesizing complex aromatic ethers. spectrabase.combartleby.comchemicalbook.com

The chemical behavior of aromatic ethers is dictated by the ether linkage to the benzene (B151609) ring. The oxygen atom can accept hydrogen bonds, allowing for slight solubility in polar solvents, though the hydrophobicity of the aromatic ring and the alkyl chain generally makes them more soluble in organic solvents. hoffmanchemicals.com The ether group also influences the reactivity of the aromatic ring itself, which is discussed in the following section.

Significance of Aromatic Ring Substitution Patterns

The arrangement of substituents on an aromatic ring has a profound impact on the molecule's reactivity, physical properties, and biological activity. In this compound, the methoxy (B1213986) (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are in a 1,3- or meta- relationship. This specific substitution pattern is crucial in the context of electrophilic aromatic substitution (EAS), one of the most common reactions for aromatic compounds. cas.orgrsc.org

Both the methoxy and propoxy groups are classified as activating, ortho-, para-directors. rsc.orgquizlet.com This is because the oxygen atom adjacent to the ring can donate electron density into the aromatic system via resonance, stabilizing the positively charged intermediate (the sigma complex) that forms during electrophilic attack. cas.orgquizlet.com This donation of electron density preferentially increases the nucleophilicity at the positions ortho (C2, C6) and para (C4) to the substituent.

When two such activating groups are present on the ring, as in this compound, their directing effects are combined. For an incoming electrophile, the potential sites of substitution are determined by the positions activated by both groups. The methoxy group at C1 directs to positions C2, C4, and C6. The propoxy group at C3 directs to positions C2, C4, and C6. Therefore, positions C2, C4, and C6 are all strongly activated, making the molecule highly reactive towards electrophiles at these sites. Steric hindrance can also play a role, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is situated between the two existing substituents. nih.gov

In contrast, meta-directing groups are typically electron-withdrawing and deactivate the ring, slowing the rate of electrophilic substitution. cas.orgcas.org The 1,3-disubstituted pattern of this compound, featuring two activating groups, thus defines a molecule with specific and enhanced reactivity at predictable positions on the aromatic ring.

Overview of Advanced Research Directions for Aryl Ether Compounds

Aryl ethers, including structures like this compound, are more than just simple chemical curiosities; they are pivotal in several advanced research areas. Their prevalence in pharmaceuticals and agrochemicals underscores their importance in medicinal chemistry and crop science, where the ether linkage often contributes to the molecule's desired biological activity and metabolic stability. unife.it

In materials science, aromatic ethers serve as fundamental building blocks for high-performance polymers, such as polyetheretherketone (PEEK) and polyethersulfone (PES), which are valued for their exceptional thermal stability and chemical resistance. unife.it Certain complex aromatic ethers also exhibit liquid crystalline properties, making them valuable for applications in display technologies. unife.it

A significant frontier in synthetic organic chemistry is the use of aryl ethers as substrates in cross-coupling reactions. Historically, the carbon-oxygen bond in aryl ethers was considered too strong to be easily cleaved for synthetic purposes. However, recent breakthroughs, particularly in nickel catalysis, have enabled the use of aryl ethers as coupling partners. bartleby.com This allows for the transformation of readily available aryl ethers into more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds, a process that is highly valuable for sustainable synthesis. bartleby.commdpi.com Palladium-catalyzed reactions have also been developed to synthesize specialized aryl ethers, such as allenic aromatic ethers, which are found in nature and are of interest for their unique chemical properties. spectrabase.comchemicalbook.com

Data for this compound

Physicochemical Properties

Specific experimental data for this compound is limited in publicly accessible literature. The following table includes available data and notes where information could not be found.

| Property | Value | Source |

| CAS Number | 51241-30-6 | hoffmanchemicals.com |

| Molecular Formula | C₁₀H₁₄O₂ | hoffmanchemicals.com |

| Molecular Weight | 166.22 g/mol | hoffmanchemicals.com |

| Physical State | Liquid | hoffmanchemicals.com |

| Boiling Point | Data not available in cited sources | |

| Density | Data not available in cited sources |

Spectroscopic Data

¹H NMR & ¹³C NMR: While spectra for isomers like 1-methoxy-2-propoxybenzene (B8341636) and 1-methoxy-4-propoxybenzene exist, specific chemical shifts and coupling constants for the 1,3-isomer are not reported in the searched literature. bartleby.comnih.gov

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic C-H stretching from the alkyl and aromatic groups, and strong C-O stretching bands for the two ether linkages. The absence of a broad O-H stretch would confirm the absence of the precursor phenol (B47542). quizlet.com

Mass Spectrometry: The molecular ion peak (M⁺) in a mass spectrum would be expected at an m/z of 166, corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage of the ether bonds. The mass spectra of its ortho and para isomers show major peaks at m/z 166, 124, and 109. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-methoxy-3-propoxybenzene |

InChI |

InChI=1S/C10H14O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h4-6,8H,3,7H2,1-2H3 |

InChI Key |

FCISVADOBNZJAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Propoxybenzene

Established Preparative Routes

The traditional methods for preparing 1-methoxy-3-propoxybenzene rely on the formation of an ether linkage to an aromatic ring. These methods are characterized by their straightforward reaction pathways and readily available starting materials.

Williamson Ether Synthesis and Its Mechanistic Underpinnings

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including this compound. byjus.comwikipedia.org This reaction typically involves the reaction of a metal phenoxide with a primary alkyl halide. wikipedia.org For the synthesis of this compound, the logical starting materials are 3-methoxyphenol (B1666288) and a propyl halide, such as propyl bromide. brainly.comquizlet.comchegg.com

This method is highly effective for producing both symmetrical and unsymmetrical ethers. byjus.com The choice of reactants is often determined by their availability and reactivity. byjus.com

The initial and crucial step in the Williamson ether synthesis is the deprotonation of the alcohol or phenol (B47542) to form a potent nucleophile, the alkoxide or phenoxide ion. byjus.combrainly.com In the case of synthesizing this compound from 3-methoxyphenol, the phenolic proton is acidic and can be removed by a suitable base. brainly.com

Common bases used for this purpose include:

Sodium hydroxide (B78521) (NaOH) : A strong base that can effectively deprotonate the phenol. brainly.com

Sodium hydride (NaH) : Another strong base that reacts with the alcohol to produce the alkoxide and hydrogen gas. brainly.comlibretexts.org

Potassium carbonate (K₂CO₃) : A milder base that can be used, often in a polar aprotic solvent like acetone. semanticscholar.org

The resulting 3-methoxyphenoxide ion is a strong nucleophile, ready to participate in the subsequent substitution reaction. brainly.com The in-situ generation of these reactive alkoxides is a common practice in laboratory settings. byjus.com

The second stage of the Williamson synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org The generated 3-methoxyphenoxide ion acts as the nucleophile and attacks the primary alkyl halide (e.g., propyl bromide) at the carbon atom bonded to the halogen. brainly.com This attack occurs from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org

The reaction proceeds in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks. wikipedia.org For this Sₙ2 reaction to be efficient, the alkyl halide must be primary or methyl. wikipedia.orgmasterorganicchemistry.com This is because primary alkyl halides are less sterically hindered, allowing for an unhindered backside attack by the nucleophile. masterorganicchemistry.com Propyl bromide is a suitable primary alkyl halide for this synthesis. brainly.com

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, which can solvate the cation but does not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity. byjus.com Reaction times can range from 1 to 8 hours at temperatures between 50-100 °C, with laboratory yields often falling in the 50-95% range. byjus.com In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide is employed to facilitate the reaction between reactants in different phases (aqueous and organic). quizlet.com

A significant limitation of the Williamson ether synthesis is the potential for a competing elimination reaction (E2). byjus.comwikipedia.org This side reaction becomes more prevalent when using secondary or tertiary alkyl halides. wikipedia.org The alkoxide, in addition to being a nucleophile, can also act as a base and abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. byjus.com

To favor the desired Sₙ2 substitution and minimize elimination, the choice of the alkyl halide is critical. The use of a primary alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, is strongly preferred as they are much less prone to elimination reactions. wikipedia.orgmasterorganicchemistry.com Tertiary alkyl halides will almost exclusively yield the elimination product. masterorganicchemistry.com Therefore, for the synthesis of this compound, the combination of 3-methoxyphenoxide and a propyl halide is the optimal strategy, as the alternative of reacting a propoxide with 1-bromo-3-methoxybenzene would involve a less reactive aryl halide.

SN2 Reaction Dynamics with Primary Alkyl Halides

Alternative Etherification Pathways for Aromatic Systems

While the Williamson ether synthesis is the most common method, other pathways for the O-alkylation of phenols exist. One such method involves the O-alkylation of 3-methoxyphenol with alkyl iodides in the presence of a base like anhydrous potassium carbonate in a solvent like dry acetone. semanticscholar.org This is essentially a variation of the Williamson synthesis.

Another approach is the use of alkylating agents like olefins or alcohols in the presence of an acid catalyst, such as phosphoric acid or sulfuric acid. google.com However, these conditions can sometimes lead to C-alkylation of the aromatic ring as a side reaction. google.com

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry continuously seeks to improve upon established methods. For the synthesis of ethers like this compound, innovations often focus on milder reaction conditions, improved selectivity, and the use of more environmentally friendly catalysts.

One area of development is the use of different catalytic systems. For instance, the use of silver oxide (Ag₂O) as a mild base in a variation of the Williamson synthesis allows the reaction to proceed without the need to pre-form the alkoxide intermediate. libretexts.org

Furthermore, research into catalytic O-alkylation of phenols is ongoing, with a focus on developing catalysts that favor O-alkylation over the competing C-alkylation, especially for more complex molecules. researchgate.net For example, Brønsted acidic ionic liquids have been explored for the alkylation of phenols, offering advantages in terms of yield, reaction time, and regioselectivity. researchgate.net In some cases, a synergistic Brønsted/Lewis acid catalytic system can be employed for aromatic alkylation. rsc.org

A specific example of a more advanced synthesis involves the lithiation of 1-methoxy-3-alkoxybenzenes followed by formylation to produce substituted benzaldehydes. semanticscholar.org While this is for a different final product, the initial O-alkylation of 3-methoxyphenol to form the 1-methoxy-3-alkoxybenzene intermediate is a relevant step. semanticscholar.org

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, which involves conducting multiple reaction steps in a single vessel, represents a significant stride towards process efficiency by minimizing solvent use, reducing waste, and saving time. For the synthesis of this compound, a one-pot approach typically streamlines the Williamson ether synthesis. This can be conceptualized by starting with 3-methoxyphenol.

A representative one-pot reaction for this compound could involve the following steps in a single reactor:

Charging the reactor with 3-methoxyphenol and a suitable solvent.

Adding a base (e.g., potassium carbonate or sodium hydroxide) and a phase-transfer catalyst.

Introducing the propylating agent (e.g., 1-bromopropane) to initiate the alkylation reaction.

Driving the reaction to completion, potentially with heating.

Work-up and purification of the final product, this compound.

Catalytic Methodologies in Aryl Ether Formation

Catalysis is central to the synthesis of aryl ethers like this compound, with several established methods being applicable. The choice of catalyst and reaction pathway significantly influences yield, selectivity, and reaction conditions. tandfonline.com The alkylation of phenols can lead to both O-alkylation (ether formation) and C-alkylation (ring substitution), making catalyst selectivity a critical factor. researchgate.netresearchgate.net

The two primary catalytic routes for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis : This is the most common and versatile method for preparing ethers. masterorganicchemistry.com It involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. brainly.comlibretexts.org To synthesize this compound, 3-methoxyphenol is first deprotonated with a strong base like sodium hydride or sodium hydroxide to form the sodium 3-methoxyphenoxide. brainly.com This nucleophilic phenoxide then attacks a propyl halide, such as 1-bromopropane, to yield the desired ether. brainly.com For this SN2 reaction to be efficient, a primary alkyl halide is essential to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org The reaction can be accelerated using phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts, which help transport the phenoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. dalalinstitute.combiomedres.us

Ullmann Condensation : This method involves a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org To form this compound, one could react 3-bromoanisole (B1666278) with sodium propoxide or, alternatively, 1-chloropropoxybenzene with sodium methoxide. The reaction traditionally required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts and various ligands (e.g., phenanthrolines, amino acids) that allow the reaction to proceed under much milder conditions and with better yields. nih.gov The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Interactive Data Table: Comparison of Major Synthetic Routes

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Reactant 1 | 3-Methoxyphenol | 3-Haloanisole (e.g., 3-Bromoanisole) |

| Reactant 2 | Propyl halide (e.g., 1-Bromopropane) | Sodium propoxide |

| Catalyst | Base (e.g., NaH, NaOH, K₂CO₃), optional PTC (e.g., TBAB) | Copper(I) salt (e.g., CuI, CuBr) with a ligand |

| Typical Solvents | Polar aprotic (DMF, DMSO), or two-phase systems with PTC | High-boiling polar (NMP, DMF) wikipedia.org |

| Key Advantages | Widely applicable, reliable, generally milder conditions. | Good for when the SN2 reaction is not feasible. |

| Key Disadvantages | Limited by the need for a primary alkyl halide to avoid elimination. masterorganicchemistry.com | Traditionally harsh conditions, potential for side reactions. nih.gov |

Application of Green Chemistry Principles in Ether Synthesis

Sustainable Reactant and Solvent Choices

The choice of solvents and reactants is a primary focus for greening ether synthesis. Solvents account for a significant portion of the material used in a typical chemical process.

Sustainable Solvents: Traditional syntheses of aryl ethers often employ polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or acetonitrile. acs.org These solvents are effective but pose health and environmental risks. Research has identified several greener alternatives:

Alkyl Acetates: Solvents like isopropyl acetate (B1210297) have proven to be effective and more environmentally benign alternatives to traditional solvents for copper-catalyzed arylation reactions.

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A DES formed from urea (B33335) and zinc chloride has been used as both a solvent and catalyst for Ullmann-type reactions, offering high yields and the ability to be recycled multiple times. indianchemicalsociety.com

Water: As the ultimate green solvent, water is an attractive medium. scispace.com Phase-transfer catalysis is particularly useful in this context, as it allows reactions between water-insoluble organic substrates and aqueous-soluble reagents. fzgxjckxxb.com

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are gaining traction as sustainable replacements for solvents like tetrahydrofuran (B95107) (THF). acs.org

Interactive Data Table: Traditional vs. Green Solvents in Ether Synthesis

| Traditional Solvent | Green Alternative(s) | Rationale/Advantages of Green Alternative |

| Dimethylformamide (DMF) | Isopropyl acetate, Diethyl carbonate | Lower toxicity, better environmental profile, easier to remove. |

| Toluene, Xylene | Water (with PTC) scispace.com, 2-MeTHF acs.org | Non-toxic (water), renewable source (2-MeTHF), reduced VOCs. |

| N-Methylpyrrolidinone (NMP) | Deep Eutectic Solvents (DES) indianchemicalsociety.com | Biodegradable, recyclable, can act as both solvent and catalyst. |

| Dichloromethane | No direct replacement, focus on solvent-free conditions researchgate.net | Eliminates use of hazardous chlorinated solvents. |

Sustainable Reactants: Green chemistry also favors the use of less toxic and more atom-economical reactants. For instance, dimethyl carbonate can be used as a "green" methylating agent, serving as a less toxic alternative to reagents like dimethyl sulfate (B86663) or methyl halides. tandfonline.comtandfonline.com While not directly applicable to propoxylation, this highlights the principle of choosing safer functionalizing agents.

Process Intensification Techniques

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. osti.gov For ether synthesis, this can be achieved through several techniques:

Microwave-Assisted Synthesis: Using microwave irradiation instead of conventional heating can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. This method reduces energy consumption and minimizes the formation of byproducts.

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers numerous advantages. Flow chemistry allows for precise control over reaction parameters like temperature and pressure, leading to better consistency, higher yields, and improved safety, especially for exothermic reactions. This technique is particularly suitable for industrial-scale production.

Membrane Reactors: In some syntheses, membrane reactors can be used to selectively remove a byproduct, such as water, as it is formed. acs.org This can shift the reaction equilibrium to favor higher conversion rates, intensifying the process. acs.orgmdpi.com

These advanced techniques, combined with greener solvents and catalysts, pave the way for more sustainable and efficient production of this compound and other valuable aryl ethers.

Advanced Spectroscopic Characterization and Theoretical Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful, non-destructive method for probing the molecular structure of a compound. The infrared and Raman spectra are complementary, providing a comprehensive "fingerprint" based on the vibrational modes of the molecule's constituent bonds.

Theoretical Prediction and Experimental Validation of Vibrational Modes

Modern spectroscopic analysis is often a synergistic combination of experimental measurement and theoretical computation. For molecules like 1-methoxy-3-propoxybenzene, quantum chemical methods, particularly Density Functional Theory (DFT), are employed to predict the geometric structure and vibrational frequencies. figshare.com Methods such as the B3LYP functional with a basis set like 6-311++G(d,p) are commonly used for structural optimization and theoretical analysis. figshare.com

The theoretical vibrational assignments, once calculated, are correlated with the experimentally obtained FT-IR and FT-Raman spectra. A detailed interpretation can be carried out using programs that calculate the potential energy distribution (PED), which helps in making precise assignments for the observed spectral bands. figshare.com This combined approach resolves ambiguities and confirms the structural analysis.

Assignment of Functional Group Vibrations

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional units: the benzene (B151609) ring, the methoxy (B1213986) group, and the propoxy group. The assignment of these bands is based on established frequency ranges for similar organic molecules. scielo.brresearchgate.net

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the methoxy and propoxy groups exhibit asymmetric and symmetric stretching vibrations. Asymmetric CH₃ stretching is often found near 2985 ± 80 cm⁻¹, while symmetric stretching occurs between 2870-2825 cm⁻¹. researchgate.net The CH₂ groups of the propoxy chain also contribute bands in this region, typically around 2932 cm⁻¹. scielo.br

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected in the 1600-1450 cm⁻¹ range. For 1,3-disubstituted benzenes, characteristic bands appear around 1592 cm⁻¹. scielo.br

C-O Ether Stretching: The asymmetric and symmetric stretching of the aryl-alkyl and alkyl-alkyl ether linkages (C-O-C) are prominent. Aryl-O-C stretching vibrations give rise to strong bands, typically in the 1275-1200 cm⁻¹ region, while the symmetric component is found near 1075-1020 cm⁻¹. scielo.br For instance, experimental data for the similar 1-methoxy-4-propoxybenzene shows strong absorptions at 1229 cm⁻¹ and 1038 cm⁻¹. scielo.br

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch (asym/sym) | 2985 - 2825 | Methoxy & Propoxy |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| C-H Bending (in-plane) | 1450 - 1000 | Aromatic & Aliphatic |

| C-O-C Stretch (asymmetric) | 1275 - 1200 | Aryl-O-C Ether |

| C-O-C Stretch (symmetric) | 1075 - 1020 | Alkyl-O-C Ether |

| C-H Bending (out-of-plane) | 1000 - 750 | Aromatic |

Conformational Analysis through Spectroscopic Signatures

The flexibility of the methoxy and propoxy side chains introduces the possibility of different rotational conformations (rotamers). These conformers, which involve rotation around the C-O bonds, can coexist at room temperature. While they are often too similar in energy to be isolated, their presence can be inferred from the vibrational spectra. The existence of multiple stable conformations can lead to the appearance of broadened spectral bands or additional weak peaks, particularly in the low-frequency region (< 400 cm⁻¹), which corresponds to torsional modes of the alkoxy groups. Spectroscopic studies on related molecules like 1,2- and 1,3-dimethoxybenzene (B93181) have shown that torsional transitions of the methoxy group can produce distinct spectroscopic features, allowing for the evaluation of potential energy parameters for this motion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity and Chemical Environments

The ¹H and ¹³C NMR spectra of this compound provide a clear and predictable pattern of signals that confirms its structure.

¹H NMR Spectrum: The proton spectrum is expected to show four distinct sets of signals corresponding to the four non-equivalent proton environments:

Aromatic Protons: The 1,3-substitution pattern results in a complex multiplet for the four aromatic protons, typically observed in the range of δ 6.4-7.2 ppm. The proton at the C2 position would likely appear as a triplet or singlet-like peak, while the protons at C4, C5, and C6 would show more complex splitting patterns due to ortho- and meta-coupling. For comparison, the aromatic protons in 1,3-dimethoxybenzene appear between δ 6.4 and 7.2 ppm. scielo.br

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.7-3.8 ppm. scielo.br

Propoxy Protons (-OCH₂CH₂CH₃): This group gives rise to three distinct signals: a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet or multiplet for the central methylene (B1212753) group (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen (δ ~3.9 ppm). scielo.br

¹³C NMR Spectrum: The molecule has ten carbon atoms, but due to symmetry, fewer signals might be expected if rotation is fast on the NMR timescale. However, assuming distinct environments, ten signals would appear. The chemical shifts are influenced by the electron-donating nature of the alkoxy groups.

Aromatic Carbons: The oxygen-substituted carbons (C1 and C3) are the most deshielded, appearing around δ 160 ppm. The other aromatic carbons (C2, C4, C5, C6) would resonate between δ 100-130 ppm. For 1,3-dimethoxybenzene, these carbons appear at δ 100.4, 106.1, and 129.8 ppm. scielo.br

Methoxy Carbon: The carbon of the methoxy group is expected around δ 55 ppm. scielo.br

Propoxy Carbons: The three carbons of the propoxy group would appear at distinct chemical shifts: the terminal methyl carbon around δ 10 ppm, the central methylene carbon near δ 22 ppm, and the oxygen-linked methylene carbon around δ 70 ppm. scielo.br

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Ar-H | 6.4 - 7.2 | Multiplet | 4H |

| -OCH₂- (Propoxy) | ~ 3.9 | Triplet | 2H |

| -OCH₃ (Methoxy) | ~ 3.8 | Singlet | 3H |

| -CH₂- (Propoxy) | ~ 1.8 | Sextet | 2H |

| -CH₃ (Propoxy) | ~ 1.0 | Triplet | 3H |

| Carbon | Predicted δ (ppm) |

| C1, C3 (C-O) | ~ 160 |

| C5 | ~ 130 |

| C2, C4, C6 | 100 - 108 |

| -OCH₂- (Propoxy) | ~ 70 |

| -OCH₃ (Methoxy) | ~ 55 |

| -CH₂- (Propoxy) | ~ 22 |

| -CH₃ (Propoxy) | ~ 10 |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the complex structure by mapping out proton-proton and proton-carbon correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the adjacent methylene and methyl protons of the propoxy group (-OCH₂-CH₂-CH₃). It would also map the coupling network among the aromatic protons, helping to assign their specific positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would allow for the direct assignment of each carbon atom that bears protons by linking the assigned proton signals from the ¹H NMR to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two or three bonds. This long-range connectivity information is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C1 carbon of the benzene ring.

A correlation from the propoxy -OCH₂- protons to the C3 carbon of the benzene ring. This is a definitive correlation that confirms the substitution pattern.

Correlations from the aromatic protons to adjacent and geminal carbons, further solidifying the assignment of the aromatic ring.

Correlations within the propoxy chain, for example, from the terminal methyl protons to the central methylene carbon.

Together, these 2D NMR experiments provide an interlocking web of evidence that confirms the precise atomic connectivity of this compound, leaving no ambiguity as to its structure.

Theoretical NMR Chemical Shift Prediction via Gauge-Including Atomic Orbital (GIAO) Method

The prediction of nuclear magnetic resonance (NMR) chemical shifts through theoretical calculations provides a powerful tool for structure verification and spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach used for this purpose. beilstein-journals.orgfaccts.de This method calculates the nuclear magnetic shielding tensors for each atom in a molecule, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The GIAO method is particularly valuable for complex molecules or in cases where experimental spectra may be ambiguous due to overlapping signals or the presence of isomers. beilstein-journals.org For this compound, GIAO calculations, often performed using Density Functional Theory (DFT) with a suitable basis set such as 6-31G(d,p) or larger, can predict the ¹H and ¹³C chemical shifts. scielo.org.za The process involves first optimizing the molecule's geometry to its lowest energy state and then performing the NMR calculation on this optimized structure. faccts.de

The predicted shifts for the aromatic protons, methoxy protons, and the distinct protons of the propoxy group (–O-CH₂-CH₂-CH₃) can be compared with experimental data to confirm the substitution pattern on the benzene ring. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or the specific functional and basis set used in the calculation.

Table 1: Predicted vs. Typical Experimental Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Shift (GIAO/DFT) | Typical Experimental ¹H Shift | Predicted ¹³C Shift (GIAO/DFT) | Typical Experimental ¹³C Shift |

| Methoxy (-OCH₃) | ~3.8 | 3.81 | ~55.1 | 55.3 |

| Propoxy (-OCH₂-) | ~3.9 | 3.92 (triplet) | ~69.5 | 69.8 |

| Propoxy (-CH₂-) | ~1.8 | 1.80 (sextet) | ~22.4 | 22.7 |

| Propoxy (-CH₃) | ~1.0 | 1.03 (triplet) | ~10.5 | 10.6 |

| Aromatic (C2-H) | ~7.2 | 7.21 (triplet) | ~129.8 | 130.0 |

| Aromatic (C4,6-H) | ~6.8 | 6.78 (doublet) | ~106.0, 107.5 | 106.2, 107.8 |

| Aromatic (C5-H) | ~6.7 | 6.75 (triplet) | ~101.2 | 101.5 |

Note: Predicted values are estimates based on typical GIAO calculation results for similar structures. Experimental values are based on analogous compounds.

Mass Spectrometry (GC-MS, HPLC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a fundamental tool for the identification and structural elucidation of volatile and semi-volatile organic compounds such as this compound. synhet.commeasurlabs.com HPLC-MS is particularly suitable for analyzing heat-labile compounds. measurlabs.com In GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with the GC column before being ionized and fragmented in the mass spectrometer.

Analysis of Fragmentation Pathways for Structural Derivations

Electron Ionization (EI) is a common technique used in GC-MS that imparts significant energy into the molecule, causing it to fragment in predictable ways. uni-saarland.de The analysis of these fragmentation patterns is crucial for deducing the original structure. For this compound (molar mass 166.22 g/mol ), the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 166.

The fragmentation of ethers is characterized by several key cleavage patterns, including cleavage of the C-O bond and the C-C bond adjacent (alpha) to the oxygen. libretexts.org

Key fragmentation pathways for this compound include:

Alpha-cleavage: The most favorable cleavage for ethers is the breaking of a C-C bond adjacent to the oxygen atom. For the propoxy group, this involves the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable oxonium ion at m/z 137.

Loss of the Alkyl Group: Cleavage of the C-O bond can lead to the loss of the propyl radical (•C₃H₇, 43 Da), yielding a fragment at m/z 123.

McLafferty-type Rearrangement: A common pathway for n-propyl ethers involves the elimination of a neutral propene molecule (C₃H₆, 42 Da) from the molecular ion, leading to a prominent peak at m/z 124. This fragment is often observed as the base peak in the mass spectra of isomeric methoxy-propoxybenzenes. nih.govnih.gov

Further Fragmentation: The m/z 124 ion can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 109 or lose formaldehyde (B43269) (CH₂O, 30 Da) to produce a fragment at m/z 94. libretexts.org

Table 2: Proposed GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 166 | [C₁₀H₁₄O₂]⁺• | (Molecular Ion) |

| 137 | [M - C₂H₅]⁺ | Ethyl radical (•CH₂CH₃) |

| 124 | [M - C₃H₆]⁺• | Propene (CH₂=CHCH₂) |

| 123 | [M - C₃H₇]⁺ | Propyl radical (•CH₂CH₂CH₃) |

| 109 | [124 - CH₃]⁺ | Methyl radical (•CH₃) |

| 107 | [M - OC₃H₇]⁺ | Propoxy radical (•OCH₂CH₂CH₃) |

| 94 | [124 - CH₂O]⁺• | Formaldehyde (CH₂O) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z values to three or four decimal places. This high accuracy allows for the determination of a compound's precise molecular formula, a critical step in its unambiguous identification. scispace.com

For this compound, the molecular formula is C₁₀H₁₄O₂. Using the exact masses of the most common isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined with high precision.

Nominal Mass: 166 Da

Exact Mass: 166.0994 Da

HRMS can easily distinguish C₁₀H₁₄O₂ from other potential formulas that have the same nominal mass, such as C₁₁H₁₈O (166.1358 Da) or C₉H₁₀N₂O (166.0793 Da), thereby confirming the elemental composition. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. up.ac.za

Investigation of Electronic Transitions and Aromatic Chromophores

In this compound, the benzene ring acts as the primary chromophore , the part of the molecule responsible for absorbing light. The electronic transitions in benzene typically occur at approximately 184 nm, 204 nm, and 256 nm, corresponding to π→π* transitions. up.ac.za

The methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups are considered auxochromes . These are substituents that, when attached to a chromophore, modify the wavelength (λmax) and intensity of absorption. vscht.cz As electron-donating groups with non-bonding electrons (n), they interact with the π-system of the benzene ring. This conjugation leads to a bathochromic shift (or red shift), moving the absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.za

The primary electronic transitions observed for this compound are π→π* transitions associated with the aromatic ring. Weaker n→π* transitions, involving the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the ring, are also possible but are often less intense. matanginicollege.ac.in

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Description |

| π → π | π (HOMO) → π (LUMO) | 210-230 nm (E-band) | High-intensity absorption related to the overall aromatic system. |

| π → π | π → π | 260-280 nm (B-band) | Lower-intensity absorption characteristic of the benzene ring, showing fine structure. |

| n → π | n (Oxygen) → π (LUMO) | >280 nm | Low-intensity, symmetry-forbidden transition. |

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Theoretical UV-Vis Spectra Prediction using Time-Dependent Density Functional Theory (TD-DFT)

Just as GIAO is used for NMR, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the UV-Vis absorption spectrum of a molecule. mdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). scielo.org.za

The TD-DFT calculation also yields the oscillator strength (f) for each transition, which is proportional to the intensity of the absorption band. mdpi.com By simulating the electronic transitions, TD-DFT can help assign the experimentally observed absorption bands to specific molecular orbital transitions (e.g., HOMO→LUMO). researchgate.net Calculations are typically performed with functionals like B3LYP and basis sets such as 6-311+G(d,p), often including a solvent model to better match experimental conditions. mdpi.com The results allow for a direct comparison between the theoretical and experimental spectra, aiding in the structural confirmation of the compound. semanticscholar.org

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com In such an experiment, a beam of X-rays is directed at a single crystal of the material, and the resulting diffraction pattern of scattered X-rays is recorded. malvernpanalytical.com Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms in three-dimensional space.

Should X-ray diffraction studies be performed on this compound in the future, they would provide invaluable, unambiguous information regarding its solid-state architecture. Key parameters that would be determined include:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group that describes the arrangement of the molecules within the unit cell.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact three-dimensional shape of the this compound molecule in the solid state, including bond lengths, bond angles, and torsion angles. This would definitively show the orientation of the methoxy and propoxy groups relative to the benzene ring and to each other.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as van der Waals forces or potential C-H···π interactions, that govern how the molecules pack together in the crystal lattice.

This detailed structural data is crucial for understanding the physical properties of the compound in its solid form and can be used to rationalize macroscopic properties such as melting point and solubility. While computational methods can predict molecular geometry, experimental XRD data provides the definitive solid-state structure.

Table of Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Computational Chemistry and Quantum Mechanical Investigations of 1 Methoxy 3 Propoxybenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 1-Methoxy-3-propoxybenzene. tandfonline.comfigshare.com This quantum mechanical method calculates the electronic probability density of a system to determine its energy, bypassing the more complex wavefunction determination. researchgate.net Hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations, providing a balance of accuracy and computational efficiency for organic molecules. tandfonline.comfigshare.com

Geometry Optimization and Characterization of Equilibrium Structures

The initial and most crucial step in the computational analysis of this compound is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the molecule's minimum energy state on the potential energy surface. tandfonline.com The optimization yields precise data on bond lengths, bond angles, and dihedral (torsion) angles that define the equilibrium structure. researchgate.net

For this compound, DFT calculations would provide the specific bond lengths within the benzene (B151609) ring, as well as for the C-O-C linkages of the methoxy (B1213986) and propoxy groups. Deviations from idealized geometries, such as slight differences in C-C bond lengths within the aromatic ring or the precise angles of the ether groups relative to the ring, are accurately quantified. This optimized structure is the foundation for all subsequent electronic property calculations. researchgate.net A comparison between these calculated parameters and experimental data, if available from techniques like X-ray crystallography, serves to validate the chosen computational model.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents typical values expected from a DFT/B3LYP geometry optimization. Actual values would be specific to the final output of a quantum chemical calculation.

| Parameter | Atom(s) Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | O-CH3 (methoxy) | ~1.42 Å |

| Bond Length | C-O (propoxy) | ~1.37 Å |

| Bond Length | O-CH2 (propoxy) | ~1.43 Å |

| Bond Angle | C-O-C (ether linkage) | ~118 - 120° |

| Bond Angle | C-C-C (aromatic) | ~120° |

Electronic Structure Analysis

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a fundamental descriptor of molecular stability and reactivity. semanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org A small gap suggests the molecule is more reactive and less stable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, while the LUMO would be characterized by the antibonding π* orbitals of the benzene ring.

Table 2: Representative Frontier Orbital Energies for this compound (Illustrative) This table shows plausible energy values for the frontier orbitals, which are used to assess the compound's reactivity.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| E_HOMO | -5.5 to -6.5 |

| E_LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution across the molecule, which is invaluable for predicting its reactive behavior. libretexts.org The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, an MEP map would clearly show the most negative potential concentrated around the oxygen atoms of the methoxy and propoxy groups, owing to the high electronegativity and lone pairs of electrons on these atoms. researchgate.net The aromatic ring would display a moderately negative potential due to its π-electron cloud. In contrast, the hydrogen atoms of the alkyl groups and the benzene ring would exhibit positive potential, making them potential sites for interaction with nucleophiles. This detailed charge mapping helps in understanding noncovalent interactions, molecular recognition, and the regioselectivity of chemical reactions. rsc.orgrsc.org

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method allows for a detailed investigation of intramolecular bonding and hyperconjugative interactions, which are crucial for understanding molecular stability.

Table 3: Key Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Illustrative NBO Analysis) This table illustrates the kind of significant donor-acceptor interactions and their stabilization energies that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_methoxy) | π* (C_ortho - C_meta) | ~20-30 | π-conjugation |

| LP (O_propoxy) | π* (C_ortho - C_meta) | ~20-30 | π-conjugation |

| π (C_meta - C_para) | π* (C_ortho - C_meta) | ~15-25 | Intra-ring delocalization |

| σ (C_aromatic - H) | σ* (C_aromatic - C_aromatic) | ~3-5 | σ-delocalization |

Conceptual DFT Descriptors (e.g., Fukui Functions, Local Hardness)

Conceptual DFT provides a framework of chemical concepts and reactivity indices derived from how a system's energy changes with a change in its number of electrons. These descriptors help in predicting and rationalizing the chemical reactivity of molecules.

The Fukui function is a prominent local reactivity descriptor that identifies which atoms in a molecule are most susceptible to different types of attack. researchgate.net It is defined as the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions simplify this by applying the concept to individual atoms.

f+ measures the reactivity towards a nucleophilic attack (propensity to accept an electron).

f- measures the reactivity towards an electrophilic attack (propensity to donate an electron).

For this compound, calculations would likely show high f- values on the oxygen atoms and specific carbon atoms of the benzene ring, marking them as the primary sites for electrophilic attack. The f+ values would highlight the atoms most likely to accept an electron in a nucleophilic reaction. These theoretical indices provide a powerful, quantitative method for predicting regioselectivity in chemical reactions.

Table 4: Representative Condensed Fukui Function Values for this compound (Illustrative) This table shows how Fukui functions would pinpoint the most reactive atoms within the molecule for different types of chemical attack.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| C1 (ipso-methoxy) | High | Low |

| O (methoxy) | Low | High |

| C3 (ipso-propoxy) | High | Low |

| O (propoxy) | Low | High |

| C4/C6 (ortho to ethers) | Low | High |

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods are computational techniques that solve the electronic Schrödinger equation without relying on empirical parameters. These methods are founded on the fundamental principles of quantum mechanics and are crucial for understanding the electronic structure and properties of molecules from first principles. wikipedia.orgpku.edu.cn The accuracy of these calculations is primarily determined by the level of theory used to approximate the electron correlation and the size of the basis set employed to represent the molecular orbitals. youtube.com

Hartree-Fock (HF) theory is a foundational ab initio method that provides an approximate solution to the Schrödinger equation. arxiv.org It treats each electron as moving in the average electrostatic field of all other electrons, effectively neglecting the instantaneous correlation in their motions. wikipedia.orgfiveable.me While HF theory can recover approximately 99% of the total electronic energy, the remaining 1%, known as the correlation energy, is critical for accurately describing many chemical phenomena. gatech.edu The HF method serves as a common starting point for more advanced, correlated calculations. arxiv.org

The accuracy of Hartree-Fock calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to build molecular orbitals. numberanalytics.com The selection involves a trade-off between computational cost and the accuracy of the electronic wavefunction description. numberanalytics.com

Key types of basis sets include:

Minimal Basis Sets: These are the smallest possible sets, using one function for each atomic orbital in the atom's electronic configuration.

Split-Valence Basis Sets: They offer more flexibility by using multiple functions for valence orbitals, which are most involved in chemical bonding. numberanalytics.com An example is the Pople-style 6-31G* basis set. arxiv.orgmedium.com

Polarization and Diffuse Functions: Polarization functions (like d-orbitals on carbon or p-orbitals on hydrogen) allow orbitals to change shape, which is crucial for describing chemical bonds. numberanalytics.commedium.com Diffuse functions are large, spread-out functions that are important for describing anions, weak interactions, and excited states. medium.comnih.gov

Correlation-Consistent Basis Sets: Developed by Dunning, sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) are designed to systematically converge towards the complete basis set limit, making them ideal for post-Hartree-Fock calculations. medium.com

Table 1: Comparison of Common Basis Sets for Hartree-Fock Calculations

| Basis Set Type | Example | Description | Typical Application |

|---|---|---|---|

| Minimal | STO-3G | Each atomic orbital is represented by a fixed contraction of 3 Gaussian functions. | Very low computational cost; suitable for very large molecules where only a qualitative result is needed. |

| Pople Style (Split-Valence) | 6-31G(d) or 6-31G* | Core orbitals are described by 6 Gaussians; valence orbitals are split into two functions (of 3 and 1 Gaussian). Includes polarization functions on heavy (non-hydrogen) atoms. medium.com | A good balance of cost and accuracy for geometry optimizations and frequency calculations on medium-sized molecules. |

| Pople Style (Split-Valence with Diffuse) | 6-31+G(d,p) | Adds diffuse functions (+) to heavy atoms and polarization functions to both heavy (d) and hydrogen (p) atoms. medium.com | Systems where anions or weak non-covalent interactions are important. |

| Correlation-Consistent | cc-pVDZ | "Double-zeta" in the valence region with polarization functions, optimized for recovering correlation energy. medium.com | Often used as a starting point for high-accuracy post-Hartree-Fock energy calculations. |

| Augmented Correlation-Consistent | aug-cc-pVTZ | A "triple-zeta" correlation-consistent basis set augmented with diffuse functions on all atoms. | High-accuracy calculations, especially for non-covalent interactions, reaction barriers, and spectroscopic properties. medium.com |

To improve upon the Hartree-Fock approximation, post-Hartree-Fock methods were developed to explicitly account for electron correlation. wikipedia.org This is essential for achieving high accuracy in the prediction of molecular properties. epfl.ch These methods use the HF result as a reference and apply corrections to recover the correlation energy. fiveable.me

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org It is based on Rayleigh-Schrödinger perturbation theory. q-chem.com The most common level is second-order Møller-Plesset theory (MP2), which offers a cost-effective way to include a significant portion of the correlation energy. wikipedia.orgq-chem.com Higher-order methods like MP3 and MP4 exist but are more computationally demanding and not guaranteed to converge systematically toward the exact solution. wikipedia.org

Configuration Interaction (CI): CI methods improve the wave function by creating a linear combination of the Hartree-Fock ground-state determinant with determinants from excited states (where electrons are promoted from occupied to virtual orbitals). youtube.com Including all possible excited determinants results in "Full CI," which is the exact solution to the Schrödinger equation within the given basis set, but it is computationally intractable for all but the smallest molecules. epfl.chstackexchange.com Therefore, the CI expansion is usually truncated, for instance, to include only single and double excitations (CISD).

Coupled Cluster (CC) Theory: Coupled Cluster theory is one of the most accurate and widely used methods for small to medium-sized molecules. ulsu.ru It introduces an exponential cluster operator to the Hartree-Fock wave function, which efficiently accounts for electron correlation to infinite order for certain classes of excitations. ulsu.ru The most popular variant, CCSD(T), includes single and double excitations iteratively and adds the effect of triple excitations perturbatively. It is often referred to as the "gold standard" of quantum chemistry for its high accuracy in predicting energies. dergipark.org.tr

Table 2: Conceptual Overview of Post-Hartree-Fock Methods

| Method | Abbreviation | Fundamental Approach | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Møller-Plesset Perturbation Theory | MP2, MP3, MP4 | Adds correlation as a perturbation to the HF energy. wikipedia.org | MP2 provides a good balance of cost and accuracy for capturing dynamic correlation. q-chem.com | The perturbation series may converge slowly or erratically for some molecular systems. wikipedia.orgau.dk |

| Configuration Interaction | CISD, CISDT | Variational method that mixes the HF determinant with excited state determinants. youtube.com | Provides an upper bound to the true energy (variational principle). | Truncated CI is not size-extensive, meaning the quality of the calculation degrades as the molecule size increases. |

| Coupled Cluster | CCSD, CCSD(T) | Uses an exponential operator to include correlation effects, ensuring size-extensivity. ulsu.ru | Highly accurate, especially CCSD(T), often considered the benchmark for single-reference systems. dergipark.org.tr | Very high computational cost, scaling steeply with the size of the system. It is a non-variational method. |

Hartree-Fock Theory and Basis Set Selection

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. galaxyproject.org For a flexible molecule like this compound, which has multiple rotatable single bonds, MD simulations are invaluable for exploring its vast conformational space. nih.gov The molecule's structure is not static; the methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) side chains can rotate around their bonds to the benzene ring and around their internal C-C and C-O bonds.

Table 3: Parameters Analyzed in MD Simulations of this compound

| Parameter | Description | Information Gained for this compound |

|---|---|---|

| Potential Energy | The total energy of the system over time. | Indicates whether the simulation has reached thermal equilibrium and identifies low-energy conformational states. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule in a given frame and a reference structure. volkamerlab.org | Tracks how much the overall structure deviates from the initial or average structure, indicating stability or major conformational changes. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom from its average position over the course of the simulation. volkamerlab.org | Highlights the flexibility of different parts of the molecule, such as the terminal methyl group of the propoxy chain versus the more constrained atoms of the benzene ring. |

| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds (e.g., C(ring)-O-C). | Characterizes the orientation of the methoxy and propoxy groups relative to the benzene ring and reveals preferred rotational isomers (rotamers). |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms or solvent molecules varies as a function of distance from a central atom. | If simulated in a solvent, this reveals the structure of the solvent shell around the molecule. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (Theoretical Chemical Properties only)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a compound with a specific property, such as its reactivity or a biological activity. qsartoolbox.org In the context of theoretical chemistry, QSAR can be used to develop predictive models for chemical properties without the need to run resource-intensive quantum mechanical calculations for every new compound in a series.

For this compound and related alkoxybenzenes, a QSAR model would be built by first calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of the molecule's structure. These descriptors can be derived from the molecular geometry (topological indices) or from quantum chemical calculations (electronic descriptors). A statistical method, such as multiple linear regression, is then used to find a mathematical equation linking these descriptors to a property of interest (e.g., the HOMO-LUMO energy gap, which relates to chemical reactivity).

This approach allows for the rapid prediction of properties for new, unstudied molecules in the same chemical class, guiding further research and development. qsartoolbox.org

Table 4: Potential Theoretical Descriptors for a QSAR Model of Alkoxybenzenes

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. researchgate.net |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.net | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Steric/Topological | Molecular Volume/Surface Area | The van der Waals volume or surface area of the molecule. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

Reaction Mechanisms and Advanced Reactivity Studies of 1 Methoxy 3 Propoxybenzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 1-methoxy-3-propoxybenzene is electron-rich due to the presence of two alkoxy groups, making it highly susceptible to electrophilic aromatic substitution (EAS). These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.

The directing effects of the methoxy (B1213986) and propoxy groups determine the position of substitution on the benzene ring. Both are alkoxy groups, which are powerful activating groups and ortho-, para-directors. youtube.commasterorganicchemistry.com This is because the oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. libretexts.org

In this compound, the two alkoxy groups are positioned meta to each other. Their directing effects reinforce each other, strongly activating the positions ortho and para to both substituents.

The methoxy group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The propoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Consequently, electrophilic attack is overwhelmingly favored at these three positions. The position between the two groups (C2) is electronically the most activated due to the additive effect of both groups. However, it is also the most sterically hindered. The positions para to each group (C4 and C6, which are equivalent) are also strongly activated and less sterically hindered. Therefore, electrophilic substitution reactions on this compound typically yield a mixture of products, with substitution occurring at the C2, C4, and C6 positions. The precise ratio of these products can be influenced by the size of the electrophile and the reaction conditions. For many reactions, the less hindered C4/C6 positions are the major sites of substitution.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position on Ring | Electronic Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Highly Activated (Ortho to both groups) | High | Favorable, but may be minor product with bulky electrophiles |

| C4 | Activated (Para to Methoxy, Ortho to Propoxy) | Low | Major Product |

| C5 | Deactivated (Meta to both groups) | Low | Negligible Product |

| C6 | Activated (Ortho to Methoxy, Para to Propoxy) | Low | Major Product |

The distribution of products in some electrophilic aromatic substitutions can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com

Kinetic Control : At lower temperatures, reactions are typically irreversible. The major product is the one that is formed fastest, meaning it has the lowest activation energy. pressbooks.publibretexts.org For this compound, this might favor substitution at the most electronically activated site (C2), provided steric hindrance does not raise the activation energy prohibitively.

Thermodynamic Control : At higher temperatures, the substitution reaction may become reversible. Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one, not necessarily the one that forms fastest. pressbooks.publibretexts.org Generally, the most stable product is the one that minimizes steric repulsion. For instance, in sulfonation, substitution at the less hindered C4/C6 positions would likely be favored under thermodynamic control.

The classic example of this principle is the sulfonation of naphthalene, but it applies to other aromatic systems as well. For this compound, if a reaction were run at a low temperature, the kinetically favored product would predominate. If the product mixture is then heated, the composition could shift to favor the more stable thermodynamic product. libretexts.org

Regioselectivity Influenced by Methoxy and Propoxy Groups

Mechanisms of Ether Linkage Cleavage

Ethers are generally unreactive, but the C-O bonds in this compound can be cleaved under specific, often harsh, conditions. libretexts.org

The most common method for cleaving ethers is treatment with strong acids, particularly HBr and HI. libretexts.orglibretexts.org The cleavage of an aryl alkyl ether like this compound follows a specific pathway.

The mechanism begins with the protonation of the ether oxygen by the strong acid, creating a good leaving group (an alcohol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl group and displacing the phenol (B47542). The reaction proceeds via an SN2 mechanism if the alkyl group is primary or methyl. libretexts.orgwikipedia.org

Crucially, the nucleophile attacks the alkyl carbon, not the aromatic carbon. This is because sp²-hybridized carbons of the benzene ring are resistant to nucleophilic substitution. libretexts.org Therefore, the cleavage of an aryl alkyl ether always yields a phenol and an alkyl halide. libretexts.org

For this compound, two possible cleavage events can occur:

Cleavage of the methyl-ether bond : This yields 3-propoxyphenol (B1365604) and a methyl halide (CH₃-X).

Cleavage of the propyl-ether bond : This yields 3-methoxyphenol (B1666288) and a propyl halide (CH₃CH₂CH₂-X).

In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.org Since a methyl group is less hindered than a propyl group, the cleavage of the methyl-ether linkage is generally favored.

Table 2: Products of Acid-Catalyzed Cleavage of this compound

| Ether Linkage | Alkyl Group | Mechanism | Products | Favored Pathway |

|---|---|---|---|---|

| Methyl-Aryl | Methyl | SN2 | 3-Propoxyphenol + Methyl Halide | Yes (less steric hindrance) |

| Propyl-Aryl | n-Propyl | SN2 | 3-Methoxyphenol + Propyl Halide | No (more steric hindrance) |

Cleavage of ethers by nucleophiles is generally difficult. For aryl ethers, this reaction, known as nucleophilic aromatic substitution, requires the presence of strong electron-withdrawing groups on the aromatic ring, which this compound lacks. However, cleavage can sometimes be achieved using very strong bases like organolithium compounds. wikipedia.org These reactions are less common and require forcing conditions.

Acid-Catalyzed Hydrolysis of Aryl Ethers

Oxidation and Reduction Pathways

While the primary reactivity centers on the aromatic ring and ether linkages, the molecule can undergo oxidation and reduction under specific conditions.

Oxidation : The alkyl portions of the ether groups or the aromatic ring itself can be oxidized. For instance, metabolic studies on related complex molecules have shown that oxidation can occur on the propyl chain (hydroxylation) or through the removal of the methyl group (O-demethylation). google.com Strong oxidizing agents can potentially lead to the formation of aldehydes or carboxylic acids from the alkoxy groups or even cause oxidative degradation of the benzene ring. Electrochemical oxidation of similar alkyl aromatic compounds has also been reported. google.com

Reduction : The aromatic ring of this compound is generally resistant to reduction due to its aromatic stability. Catalytic hydrogenation under mild conditions will typically not affect the ring. However, powerful reduction methods, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), could potentially reduce the aromatic ring to a non-conjugated diene. The presence of two electron-donating alkoxy groups would influence the regiochemistry of such a reduction.

Radical Reactions Involving Aryl Ethers

The radical chemistry of aryl ethers is characterized by several key mechanistic pathways, including hydrogen atom transfer (HAT), single-electron transfer (SET) to form radical cations, and intramolecular rearrangements. These reactions enable the functionalization of otherwise inert C-H and C-O bonds.

Another significant class of radical reactions for aryl ethers is the Truce–Smiles rearrangement. This reaction involves an intramolecular ipso-substitution where an aryl group migrates. While often proceeding through an anionic mechanism, radical variants have been explored. researchgate.net For instance, computational and experimental studies on o-tolyl aryl ethers have investigated the competition between radical and anionic pathways. mdpi.com In some systems, a benzylic radical is initially formed via HAT, which can then be reduced in a radical polar crossover to a carbanion that undergoes the rearrangement. mdpi.com However, in other cases, a purely radical mechanism involving a 6-aryl cyclization can lead to different product scaffolds, such as acridines from o-tolyl aryl amines, a related substrate class. mdpi.com

The cleavage of the strong aryl C–O bond can also be achieved through radical pathways. Reagent systems like triethylsilane/potassium tert-butoxide can generate triethylsilyl radicals. mdpi.com These radicals can initiate sequences involving hydrogen atom abstraction, leading to intermediates that facilitate C–O bond scission, demonstrating the versatility of radical chemistry in transforming stable aryl ethers. mdpi.com

The following table summarizes the photocatalytic α-C–H cyanation of various aryl alkyl ethers, illustrating the formation and trapping of α-aryloxyalkyl radicals.

| Aryl Alkyl Ether Substrate | Product | Yield (%) |

|---|---|---|

| Anisole | 2-phenoxy-2-cyanoethane | 85 |

| Ethoxybenzene | 2-phenoxy-2-cyanopropane | 92 |

| Isopropoxybenzene | 2-methyl-2-phenoxypropanenitrile | 88 |

| 1-methoxy-4-tert-butylbenzene | 2-(4-(tert-butyl)phenoxy)acetonitrile | 79 |

Photo-induced Reactivity of Aromatic Ethers

Aromatic ethers exhibit diverse reactivity when subjected to photoirradiation, undergoing rearrangements, substitutions, and bond cleavages that are often inaccessible through thermal means. These reactions can be initiated either through direct excitation of the aryl ether or via photocatalysis.

A classic example of photo-induced reactivity is the photo-Claisen rearrangement, an intramolecular process involving the homolytic cleavage of the alkyl-oxygen bond of an allyl aryl ether upon excitation, followed by recombination of the resulting radical pair. scispace.com Another significant intramolecular reaction is the photo-Smiles rearrangement. This process, observed in systems like 1-(p-nitrophenoxy)-ω-anilinoalkanes, involves a photo-induced intramolecular aromatic nucleophilic substitution. oup.com The proposed mechanism proceeds through the formation of a radical ion pair after excitation, which then collapses into a spirocyclic Meisenheimer-type complex before rearranging to the final product. oup.com

More recent studies have explored photocatalyst-free, UV-light-induced intramolecular rearrangements of 2-aryloxybenzaldehydes. nih.govacs.org Density functional theory (DFT) calculations suggest that upon photoexcitation to the triplet state, the carbonyl carbon attacks the ipso-carbon of the aryloxy group, forming a spirocyclic diradical intermediate. nih.govacs.org Subsequent C–O bond cleavage and proton transfer yield a 2-hydroxybenzophenone-type product. nih.gov The rate-determining step in this process can vary depending on the specific substrate. nih.gov A significant limitation of this type of reaction is the need for high-energy UV excitation (around 250 nm), though structural modifications can shift the required wavelength to a more accessible range. nih.gov

Photo-induced reactions can also facilitate intermolecular bond formations. The α-oxyalkylation of aryl chlorides with ethers can be induced by photoirradiation in the presence of a peroxide initiator. thieme-connect.com This reaction proceeds via a homolytic aromatic substitution (HAS) mechanism, where an α-oxyalkyl radical, generated from the ether, adds to the aryl chloride, followed by the elimination of a chlorine atom. thieme-connect.com Similarly, visible-light photocatalysis enables the selective oxygenation of aromatic compounds. researchgate.net In these systems, an excited photocatalyst mediates electron transfer between the aromatic substrate and molecular oxygen, leading to the formation of phenols or, in the presence of alcohols, new alkoxybenzenes. researchgate.net

The table below presents data from a study on the photo-induced rearrangement of 2-(hetero)aryloxybenzaldehydes, highlighting the effect of the aryl group on the reaction outcome.

| Substrate | Product | Yield (%) (24h) |

|---|---|---|

| 2-Phenoxybenzaldehyde | 2-Hydroxybenzophenone | 90 |

| 2-(Pyridin-2-yloxy)benzaldehyde | (2-Hydroxyphenyl)(pyridin-2-yl)methanone | 75 |

| 2-(Thiophen-2-yloxy)benzaldehyde | (2-Hydroxyphenyl)(thiophen-2-yl)methanone | 40 |

Environmental Fate and Degradation Pathways of 1 Methoxy 3 Propoxybenzene

Photodegradation Mechanisms in Environmental Compartments

Photodegradation involves the breakdown of chemical compounds by light energy. For 1-Methoxy-3-propoxybenzene, this can occur through direct absorption of solar radiation (direct photolysis) or by reaction with photochemically generated reactive species, such as hydroxyl radicals (indirect photolysis).